3-(2-chloroacetamido)-4-fluorobenzoic acid
Description
Properties
CAS No. |
1154727-24-8 |
|---|---|
Molecular Formula |
C9H7ClFNO3 |
Molecular Weight |
231.61 g/mol |
IUPAC Name |
3-[(2-chloroacetyl)amino]-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H7ClFNO3/c10-4-8(13)12-7-3-5(9(14)15)1-2-6(7)11/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI Key |
SUXXCNBNFYICJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)CCl)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fluorination via Ionic Liquid-Mediated Catalysis
The fluorination of aromatic rings is a pivotal step in synthesizing 4-fluorobenzoic acid derivatives. Patent CN105732357A demonstrates the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents and catalysts for nucleophilic fluorination. In one embodiment, 4-amino-2-chlorobenzoic acid undergoes fluorination using potassium fluoride (5 mol) and phosphorus heteropoly tungstic acid ammonium salt (0.05–0.08 mol) at 40–50°C, achieving yields of 95.5–97.5%. This method’s success hinges on the ionic liquid’s ability to stabilize intermediates and enhance fluoride ion reactivity.
For 3-(2-chloroacetamido)-4-fluorobenzoic acid, a similar approach could involve fluorinating a precursor like 3-amino-4-chlorobenzoic acid. However, the presence of the amino group necessitates protection prior to fluorination. The patent employs 2-(trimethylsilyl)ethoxymethyl (SEM) groups for amine protection, which are stable under fluorination conditions and readily removed post-reaction.
Amidation with Chloroacetyl Chloride
Synthetic Route Development
Route 1: Sequential Fluorination and Amidation
-
Starting Material : 3-Nitro-4-chlorobenzoic acid
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 3-amino-4-chlorobenzoic acid.
-
Fluorination : Following SEM protection, fluorination with KF and phosphorus heteropoly tungstic acid ammonium salt in ionic liquid at 45°C for 3 hours introduces the fluorine substituent.
-
Amidation : Deprotection with HCl/MeOH, followed by reaction with chloroacetyl chloride in THF at 0°C, affords the final product.
Key Data :
Route 2: Direct Fluorination of Pre-Functionalized Intermediates
An alternative approach involves introducing the chloroacetamido group prior to fluorination. This route may face challenges due to the sensitivity of the amide bond to harsh fluorination conditions. However, using milder reagents like Selectfluor® in aqueous acetonitrile could mitigate decomposition.
Optimization of Reaction Parameters
Temperature and Catalytic Effects
Elevated temperatures (50–70°C) improve fluorination kinetics but risk side reactions. Patent CN105732357A identifies 40–50°C as optimal for balancing speed and selectivity. Catalysts such as phosphorus heteropoly tungstic acid ammonium salt (0.05–0.08 mol%) are critical for activating KF, with higher loadings correlating with faster conversion but increased costs.
Solvent Systems
Ionic liquids outperform traditional solvents (e.g., DMF, DMSO) by reducing side reactions and facilitating catalyst recovery. For example, 1-butyl-3-methylimidazolium tetrafluoroborate enables recyclability for up to five cycles without significant yield loss.
Challenges and Mitigation Strategies
Regioselectivity in Amidation
Competing reactions at the carboxylic acid group necessitate protective strategies. Methyl ester protection (using SOCl₂/MeOH) before amidation prevents unwanted acylation of the acid moiety. Subsequent ester hydrolysis with NaOH regenerates the benzoic acid group.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound from unreacted chloroacetyl chloride or by-products. Alternatively, crystallization from ethanol/water mixtures offers a scalable purification method.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroacetamido)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Hydrolysis: The amide bond in the chloroacetamido group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products include azido, thio, or other substituted derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
3-(2-chloroacetamido)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-chloroacetamido)-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and specificity by participating in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural analogues, focusing on substituent effects and physicochemical properties:
Key Observations :
- Fluorine Position : The para-fluorine in 3-(2-chloroacetamido)-4-fluorobenzoic acid and 2-acetamido-4-fluorobenzoic acid enhances P-glycoprotein (P-gp) inhibitor activity compared to ortho-fluorine analogues (e.g., 2-acetamido-6-fluorobenzoic acid) .
- Iodine vs. Chlorine : Iodo-substituted analogues (e.g., 4-acetamido-3-iodobenzoic acid) exhibit higher molecular weights and distinct reactivity, making them suitable for radiolabeling or heavy-atom crystallography .
Biological Activity
3-(2-Chloroacetamido)-4-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 221.62 g/mol. Its structure consists of a benzoic acid core with a chloroacetamido group at the ortho position and a fluorine atom at the para position. This arrangement influences its chemical reactivity and biological properties significantly.
Synthesis
The synthesis of 3-(2-chloroacetamido)-4-fluorobenzoic acid typically involves several steps, including:
- Dissolution : 4-fluorobenzoic acid is dissolved in dry dichloromethane.
- Reagents Addition : Triethylamine is added, followed by the slow introduction of chloroacetyl chloride while stirring at room temperature for several hours.
- Isolation : The product is then isolated through standard purification techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that derivatives of 3-(2-chloroacetamido)-4-fluorobenzoic acid exhibit significant antimicrobial activity. Studies suggest that this compound can inhibit the growth of various bacteria, making it a candidate for further pharmacological exploration.
Molecular Docking Studies
Molecular docking studies have shown that 3-(2-chloroacetamido)-4-fluorobenzoic acid can effectively bind to specific protein targets, suggesting its potential as a lead compound in drug design. The presence of both electron-withdrawing and electron-donating groups enhances its interactions with biological molecules, potentially leading to therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison of 3-(2-chloroacetamido)-4-fluorobenzoic acid with structurally similar compounds highlights its unique features and biological activity:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-4-fluorobenzoic acid | Contains chlorine and fluorine substituents | Moderate antibacterial activity |
| 4-Fluorobenzoic acid | Lacks chloroacetamido group | Antimicrobial properties |
| 3-Chloro-4-fluorobenzoic acid | Similar halogen substitutions | Limited biological activity |
| 2-Amino-4-fluorobenzoic acid | Contains an amino group | Potential anti-inflammatory effects |
The unique combination of the chloroacetamido and fluorine groups in 3-(2-chloroacetamido)-4-fluorobenzoic acid distinguishes it from these similar compounds, potentially enhancing its biological efficacy.
Case Studies and Research Findings
A study conducted by Liszkiewicz et al. (2003) highlighted the antimicrobial activity of various derivatives of benzoic acids, including those related to 3-(2-chloroacetamido)-4-fluorobenzoic acid. The results indicated a promising profile for antimicrobial applications, particularly against resistant strains of bacteria .
Another investigation focused on the local anesthetic properties of related chloroacetamido derivatives, demonstrating low toxicity and significant efficacy in vivo using rat models. This suggests that compounds like 3-(2-chloroacetamido)-4-fluorobenzoic acid could have broader therapeutic applications beyond antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for 3-(2-chloroacetamido)-4-fluorobenzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of 3-(2-chloroacetamido)-4-fluorobenzoic acid typically involves multi-step reactions. A common approach includes:
Friedel-Crafts Acylation : Introduce the chloroacetamido group via acylation of 4-fluorobenzoic acid derivatives using chloroacetyl chloride under acidic conditions (e.g., AlCl₃ catalysis) .
Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach substituted phenyl groups, followed by hydrolysis to the carboxylic acid .
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Q. Critical Factors :
- Temperature control (60–80°C for acylation) minimizes side reactions.
- Stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq.) improves yield but requires careful quenching to avoid impurities.
- Catalytic systems (e.g., Pd(PPh₃)₄) must be oxygen-free to prevent dehalogenation.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedel-Crafts | 65–75 | ≥90 | Competing ortho-substitution |
| Suzuki Coupling | 70–85 | ≥95 | Catalyst cost, inert conditions |
Q. How can structural characterization of 3-(2-chloroacetamido)-4-fluorobenzoic acid be performed to confirm regiochemistry and substituent orientation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and chloroacetamido NH (δ 10.2–10.5 ppm). Coupling constants (J = 8–10 Hz) confirm para-fluorine substitution .
- ¹³C NMR : Carbonyl carbons (C=O at δ 168–172 ppm) and fluorine-induced deshielding of adjacent carbons.
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement. SHELX software (e.g., SHELXL) refines bond lengths and angles, critical for validating the chloroacetamido group’s position .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 246.02).
Q. What is the impact of chloro and fluorine substituents on the compound’s reactivity and biological activity?
Methodological Answer:
- Electronic Effects :
- Fluorine’s electronegativity increases aromatic ring electron deficiency, enhancing electrophilic substitution resistance.
- Chloroacetamido group acts as a leaving group in nucleophilic reactions (e.g., SN2 with thiols).
- Biological Implications :
Q. Table 2: Substituent Effects on Properties
| Substituent | Reactivity Impact | Biological Role |
|---|---|---|
| 4-Fluoro | Electron-withdrawing | Metabolic stability |
| 2-Chloroacetamido | Electrophilic center | Potential enzyme inhibition |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of 3-(2-chloroacetamido)-4-fluorobenzoic acid?
Methodological Answer:
- Data Collection : High-resolution (≤1.0 Å) X-ray diffraction at synchrotron facilities minimizes thermal motion artifacts.
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks. For example, the chloroacetamido group’s orientation relative to the fluorine can be confirmed via torsion angles .
- Validation : R-factor (<5%) and residual electron density maps ensure model accuracy.
Q. What structure-activity relationship (SAR) strategies optimize the compound’s biological efficacy while minimizing toxicity?
Methodological Answer:
- Modification Sites :
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to targets like COX-2 or kinases.
- In Vitro Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase panels) and cytotoxicity (MTT assay).
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., RAW 264.7 for inflammation) and pathogen strains (e.g., S. aureus ATCC 25923).
- Control for solvent effects (DMSO ≤0.1%).
- Mechanistic Studies :
- ROS quantification (DCFH-DA assay) to differentiate antimicrobial (ROS-dependent) vs. anti-inflammatory (NF-κB inhibition) modes .
- Dose-Response Analysis : Establish biphasic effects (e.g., anti-inflammatory at low doses, cytotoxic at high doses).
Q. What analytical methods validate the compound’s stability under physiological conditions?
Methodological Answer:
- HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
- Forced Degradation : Expose to heat (60°C), light (UV-A), and oxidants (H₂O₂) to identify vulnerable sites (e.g., hydrolysis of the acetamido group) .
- Kinetic Studies : Calculate half-life (t₁/₂) and activation energy (Arrhenius plot) for shelf-life prediction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
